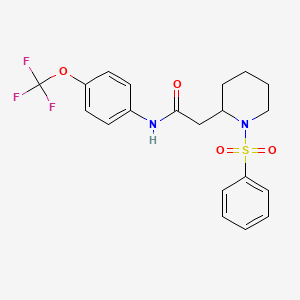

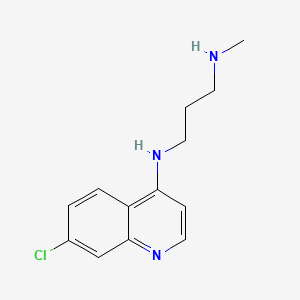

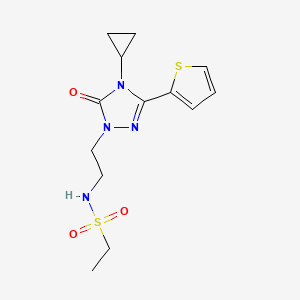

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Scientific Research Applications

Aldo-Keto Reductase Inhibitors

Aldo-Keto Reductase (AKR) 1C3 inhibitors , such as N-phenylsulfonyl-indoles and N-(benzimidazoylylcarbonyl)-N-(indoylylcarbonyl)-N-(pyridinepyrrolyl)-piperidines, represent a critical area of research. These inhibitors are explored for their potential advantages over existing therapeutics in treating cancers like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. Research focuses on evaluating these inhibitors' potency, specificity, efficacy in cell-based and xenograft models, and clinical utility. The exploration of bifunctional compounds that inhibit AKR1C3 and block its androgen receptor coactivator function or act as direct acting AR antagonists is particularly noted (Penning, 2017).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years illustrates the scientific interest in synthesizing novel compounds with potential as drug candidates. These compounds show promising cytotoxic properties, often more potent than contemporary anticancer drugs, with mechanisms involving apoptosis induction and modulation of multi-drug resistance. Their investigation extends into antimalarial and antimycobacterial properties, highlighting their broad therapeutic potential and the importance of structure-activity relationships (Hossain et al., 2020).

Microbial Degradation of Environmental Contaminants

Research on microbial degradation of polyfluoroalkyl chemicals in the environment has significant implications for understanding and mitigating the impact of these persistent organic pollutants. Studies focusing on laboratory investigations of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives aim to bridge knowledge gaps in environmental biodegradability. These efforts are critical for evaluating environmental fate, effects of precursors, and their links to perfluorinated acids, with an emphasis on quantitative and qualitative relationships, microbial degradation pathways, and identification of novel degradation intermediates (Liu & Avendaño, 2013).

Sulfonamide Research

Sulfonamides are highlighted for their presence in clinically used drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents and literature on sulfonamides explore their utility in new therapeutic contexts, such as antiglaucoma agents or antitumor agents targeting specific isoforms of carbonic anhydrase. This research underscores the continuous evolution and application of sulfonamide chemistry in developing novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-17-11-9-15(10-12-17)24-19(26)14-16-6-4-5-13-25(16)30(27,28)18-7-2-1-3-8-18/h1-3,7-12,16H,4-6,13-14H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXYXYIPKLVGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)

![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)